![molecular formula C25H24N2O3S2 B2501741 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide CAS No. 397277-21-3](/img/structure/B2501741.png)
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .
Synthesis Analysis
Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole compounds can be synthesized using the standard diazo-coupling process between aniline derivatives and other compounds at lower temperatures .Physical And Chemical Properties Analysis
Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .科学的研究の応用
Antibacterial Activity
The compound has been investigated for its potential antibacterial properties. In a study by Sharma et al., 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones were synthesized as potential antibacterial agents. These compounds were screened in vitro against a representative panel of Gram-positive and Gram-negative bacteria. The results indicated profound antimicrobial activity .
Precursor for Biologically Active Compounds
2-Amino-1,3-benzothiazole derivatives, such as the compound , serve as precursors for biologically active compounds in medicine and agriculture. They are also valuable components in inert coatings, disperse dyes, and adsorbents for heavy metals. Additionally, they function as fluorescent sensors for metal detection .
Antitumor Potential
The quinazoline-4(3H)-one ring system, which includes the benzothiazole moiety, has been explored for its pharmacodynamic versatility. Quinazoline derivatives exhibit a broad spectrum of pharmaceutical activities, including antitumor effects. Some quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers. Notably, trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors with anticancer activity .
Benzothiazole-Based Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their in vitro and in vivo activity against tuberculosis. While the specific compound was not directly discussed, it falls within the broader context of benzothiazole research in the fight against tuberculosis .
Other Medicinal Applications
Benzothiazole derivatives have been explored for various medicinal applications beyond antibacterial and antitumor effects. These include sedative, analgesic, antidiabetic, antifungal, and anti-inflammatory properties. The scaffold of quinazoline derivatives continues to inspire drug discovery efforts .
Hydrogen-Bonding Behavior
The carbonyl and amine groups in the carboxamide function of benzothiazole-based compounds play an interesting role as hydrogen-bond acceptors (HBA) and donors (HBD), respectively. Such flexible pharmacophores contribute to enhancing biological activity due to their hydrogen acceptor/donor behavior .
作用機序
Target of Action
The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,6-dimethoxybenzamide, primarily targets Mycobacterium tuberculosis . It has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target through a series of molecular interactions. It binds to the DprE1 enzyme, a crucial component in the cell wall biosynthesis of Mycobacterium tuberculosis . This binding inhibits the function of DprE1, thereby disrupting the formation of the bacterial cell wall and leading to the death of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the cell wall structure makes the bacteria more susceptible to external threats and ultimately leads to their death .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By targeting the DprE1 enzyme and disrupting cell wall biosynthesis, the compound effectively kills the bacteria, demonstrating its potential as an anti-tubercular agent .
将来の方向性
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-14-11-12-15-20(13-14)32-25(21(15)24-26-16-7-4-5-10-19(16)31-24)27-23(28)22-17(29-2)8-6-9-18(22)30-3/h4-10,14H,11-13H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCERDEOBBJHGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2501660.png)

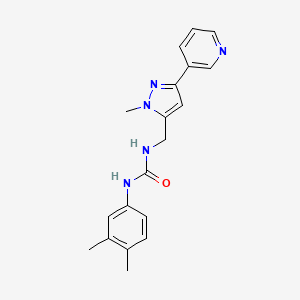
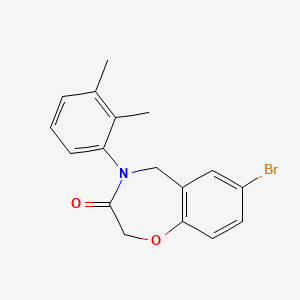


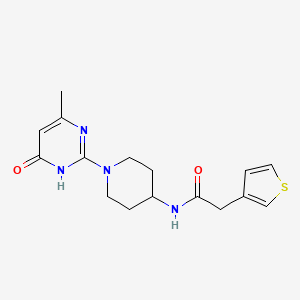
![N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2501674.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B2501676.png)
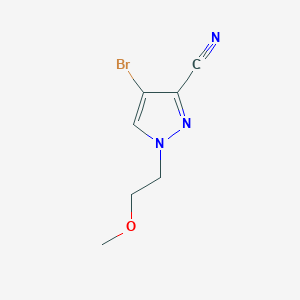
![2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2501678.png)
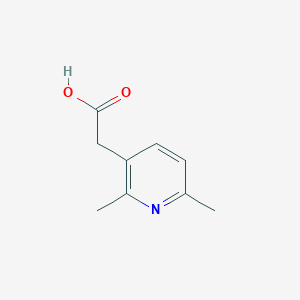
![2-(2-methoxyphenyl)-5-methyl-N,7-di(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2501681.png)